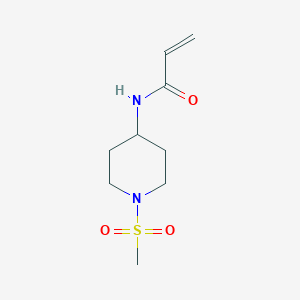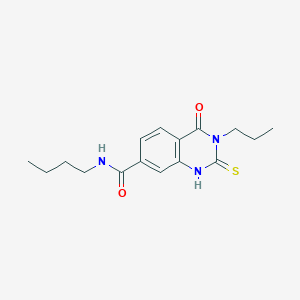![molecular formula C16H14N2O2S2 B2933724 1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline CAS No. 895924-48-8](/img/structure/B2933724.png)
1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a chemical compound with the CAS Number: 895924-48-8 . It has a molecular weight of 330.43 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H14N2O2S2/c19-22(20,15-9-7-14(8-10-15)17-12-21)18-11-3-5-13-4-1-2-6-16(13)18/h1-2,4,6-10H,3,5,11H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound has a molecular weight of 330.43 . It is stored at a temperature of 28 C .Scientific Research Applications
1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline has been studied extensively in the scientific literature due to its potential applications in a variety of fields. This compound has been used as a building block for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. This compound has also been studied as a potential drug target for the treatment of cancer, inflammation, and other diseases. In addition, this compound has been studied for its potential applications in biotechnology, such as gene therapy and gene expression.
Mechanism of Action
The mechanism of action of 1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is not fully understood, but there are several theories. One theory suggests that this compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the production of inflammatory mediators. Another theory suggests that this compound may act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage. Finally, this compound has been proposed to act as a modulator of signal transduction pathways, such as the mitogen-activated protein kinase cascade.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in the scientific literature. In laboratory studies, this compound has been found to have anti-inflammatory, anti-tumor, and anti-oxidant effects. This compound has also been found to inhibit the growth of certain cancer cell lines in vitro, and to reduce the growth of tumors in animal models. In addition, this compound has been found to possess anti-inflammatory effects in animal models of inflammation, and to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The use of 1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline in laboratory experiments has several advantages. First, this compound is a relatively inexpensive compound that is readily available. Second, this compound is easy to synthesize, and can be prepared in a variety of forms, such as aqueous solutions and solid forms. Finally, this compound is a relatively stable compound, and can be stored for long periods of time without significant degradation.
The use of this compound in laboratory experiments also has several limitations. First, this compound is a potent compound, and must be handled with care. Second, this compound is not water-soluble, and must be dissolved in an appropriate solvent prior to use. Finally, this compound is sensitive to light and heat, and must be stored in a cool, dark place.
Future Directions
The potential applications of 1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline are vast, and there are several areas of research that can be explored in the future. First, further research is needed to better understand the mechanism of action of this compound and its effects on various biological systems. Second, more research is needed to explore the potential therapeutic applications of this compound, such as its use in cancer therapy and gene therapy. Third, this compound can be used as a building block for the synthesis of a variety of compounds, such as pharmaceuticals and agrochemicals, and further research is needed to explore its potential in these areas. Finally, this compound can be used as a tool for the study of signal transduction pathways, and further research is needed to explore its potential in this area.
Synthesis Methods
The synthesis of 1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline has been studied extensively in the literature. The most common method of synthesis involves the condensation of an isothiocyanate and a phenol in the presence of an acid catalyst. The reaction is typically conducted in a basic medium, such as aqueous sodium hydroxide, and the resulting product is then isolated as the this compound salt. Other methods of synthesis include the reaction of a thiocyanate with a phenol in the presence of a base, or the reaction of an isothiocyanate with a phenol in the presence of a Lewis acid.
Safety and Hazards
properties
IUPAC Name |
1-(4-isothiocyanatophenyl)sulfonyl-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c19-22(20,15-9-7-14(8-10-15)17-12-21)18-11-3-5-13-4-1-2-6-16(13)18/h1-2,4,6-10H,3,5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKROSFKSRRRLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)N=C=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2933644.png)
![6-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpyridine-3-carboxamide](/img/structure/B2933647.png)
![(3E)-3-[(3-fluorophenyl)methylidene]chromen-4-one](/img/structure/B2933648.png)
![(Z)-8-(3,4-dimethoxybenzyl)-2-(2,3-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2933650.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2933652.png)

![N-(3-chloro-4-fluorophenyl)-2-(2,7-dimethyl-5-oxopyrrolo[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-6(5H)-yl)acetamide](/img/structure/B2933656.png)


![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2933661.png)
![6-(2,3-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2933662.png)